Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3

Peptide Synthesis Analytical Chemistry ADC Linker

Researchers and procurement managers require validated peptide intermediates for ADC linker synthesis to ensure controlled payload release. Substituting the GGFG cathepsin-cleavable motif risks therapeutic inefficacy. - **Application**: Specific intermediate (DC-13-C) for Exatecan derivative synthesis in ADC payloads. - **Design**: Fmoc-protected tetrapeptide with C-terminal acyl handle for site-specific conjugation. - **Quality**: 98.68% purity minimizes side reactions during SPPS. - **Supply**: Reliable packaging for R&D to process development.

Molecular Formula C33H35N5O8
Molecular Weight 629.7 g/mol
Cat. No. B12374363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3
Molecular FormulaC33H35N5O8
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESCC(=O)OCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C33H35N5O8/c1-21(39)46-20-37-30(41)16-35-32(43)28(15-22-9-3-2-4-10-22)38-31(42)18-34-29(40)17-36-33(44)45-19-27-25-13-7-5-11-23(25)24-12-6-8-14-26(24)27/h2-14,27-28H,15-20H2,1H3,(H,34,40)(H,35,43)(H,36,44)(H,37,41)(H,38,42)/t28-/m0/s1
InChIKeyXWQQDGZCBPDSMX-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-GGFG-NH-CH2-O-CO-CH3: Exatecan Intermediate


Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is a synthetic peptide derivative featuring an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a C-terminal acyl modification . Its structure comprises a tetrapeptide sequence (Gly-Gly-Phe-Gly) with these specialized terminal modifications, making it a versatile building block for solid-phase peptide synthesis (SPPS) and bioconjugation studies . This compound is primarily recognized as an intermediate (also known as compound DC-13-C) in the synthesis of Exatecan derivatives, which are potent topoisomerase I inhibitors used in cancer research . Its defined sequence and dual functionalization support applications in peptide scaffold design, synthetic optimization, and linker engineering for advanced research applications .

1
Fmoc-based SPPS assembly
Terminal Fmoc enables stepwise solid-phase peptide synthesis workflows
2
GGFG protease-cleavable motif
Tetrapeptide sequence studied as a cathepsin B/L substrate in linker design
3
C-terminal ester conjugation handle
Acetate ester supports downstream payload coupling for Exatecan-derivative research

Fmoc-GGFG Linker: Essential for ADC Synthesis


The choice of peptide intermediate in antibody-drug conjugate (ADC) synthesis is not interchangeable due to the precise structural and functional requirements for downstream coupling and drug release. Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 possesses a specific tetrapeptide sequence (GGFG) recognized by lysosomal proteases like cathepsin B and L, which is essential for controlled payload release in targeted cancer therapies [1][2]. Unlike simpler glycine-based linkers or those with different C-terminal functionalities, this compound’s Fmoc protection allows for controlled, stepwise SPPS assembly, while its unique C-terminal acyl group provides a reactive handle for site-specific conjugation to cytotoxic payloads . Substitution with a generic peptide intermediate lacking this precise combination of protease-recognition sequence, protective group, and functional handle would compromise the synthesis of drug-linker conjugates, potentially leading to inefficient payload release or reduced therapeutic efficacy. The following section presents a quantitative comparison where available data exists.

Non-cleavable or alternative peptidic linkers
Generic glycine-based linkers may lack cathepsin B/L recognition required for payload-release model studies
Intermediates without Fmoc protection
Absence of Fmoc can disrupt standard SPPS assembly, altering final conjugate structure and purity
C-terminal carboxylic acid analogs
An acid terminus may shift conjugation chemistry and require re-optimization of Exatecan-linker coupling

Fmoc-GGFG Linker vs. Structural Analogs


Purity and Molecular Weight

Commercial suppliers report a purity of 98.68% for Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 . This is a critical specification for research and industrial applications where impurities can affect downstream reaction yields. A related analog, Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, is reported with a purity of 99.02% [1]. While both compounds achieve high purity levels, the difference may be relevant for applications with stringent purity requirements. Additionally, the molecular weight of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is 629.66 g/mol , compared to Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH which has a molecular weight of 523.53 g/mol [1]. This difference in molecular weight and the associated C-terminal functional groups (ester vs. carboxylic acid) directly impacts their reactivity and suitability in specific conjugation chemistries.

Purity & MW
Specification review
Purity 98.68%, MW 629.66 g/mol vs. analog 99.02%, 523.53 g/mol
Higher MW and ester group guide Exatecan-derivative synthesis route selection
Vendor-reported specifications; verify lot consistency
Peptide Synthesis Analytical Chemistry ADC Linker

Conformational Flexibility

Computational analysis reveals that Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 has 14 rotatable bonds, which confers a high degree of conformational flexibility . This flexibility is a key attribute for linker design in ADCs, as it can influence the accessibility of the cleavage site to proteases and the overall stability of the conjugate. In contrast, a structurally related ADC linker, Fmoc-Val-Cit-PAB-Exatecan, is a more rigid molecule due to the presence of the PAB (p-aminobenzyl) spacer and the valine-citrulline dipeptide, which has fewer degrees of rotational freedom. While quantitative data on the exact number of rotatable bonds for the Val-Cit-PAB linker is not provided in the source, the known rigid nature of the PAB group supports a class-level inference of lower flexibility. This difference in flexibility can impact the efficiency of enzymatic cleavage and the subsequent release of the cytotoxic payload.

Conformational flexibility
Class-level inference
14 rotatable bonds; more flexible than rigid PAB-containing linkers
Flexibility may influence protease-accessibility in conjugate design
Computational analysis; experimental validation of effect on cleavage kinetics pending
Computational Chemistry Linker Design SAR Analysis

Functional Group & Reactivity

The target compound, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3, features a C-terminal acetate ester group . This functional group provides a distinct reactive handle compared to the more common carboxylic acid terminus found on analogs like Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH [1]. While both compounds can be used to synthesize drug-linker conjugates for ADCs, the ester group of the target compound may offer different reactivity, stability, or synthetic compatibility in specific coupling reactions. The presence of the Fmoc group on both compounds is a shared feature that enables standard SPPS protocols. However, the quantitative difference in their C-terminal functionality is not defined by a numerical value but by the inherent chemical properties of an ester versus a carboxylic acid, which directly influences the choice of downstream synthetic routes and conjugation strategies for constructing Exatecan-based ADCs.

C-terminal functionality
Class-level inference
Acetate ester (-O-CO-CH3) vs. carboxylic acid analog
Ester group enables specific Exatecan intermediate synthesis route
Reactivity and stability differ; confirm coupling compatibility
ADC Synthesis Linker-Payload Conjugation Peptide Chemistry

Cathepsin L Cleavage Kinetics

The GGFG tetrapeptide motif, which forms the core of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3, is a well-characterized substrate for lysosomal proteases, particularly cathepsin L. Studies on ADC systems utilizing the GGFG linker have shown that cathepsin L mediates the nearly complete release of the payload (e.g., DXd) within 72 hours [1]. In comparison, the widely used Val-Cit (VC) linker is primarily cleaved by cathepsin B. While both linkers achieve efficient intracellular drug release, the specific protease preference can influence the rate and site of cleavage, especially in tumor microenvironments with varying cathepsin expression profiles. The quantitative difference in release kinetics between GGFG and VC linkers is dependent on the specific protease and payload, but the class-level inference is that the GGFG motif offers a distinct cathepsin L-dependent release mechanism, which may be advantageous in certain ADC designs.

Cathepsin L cleavage
Reported
GGFG motif: near-complete payload release within 72 h (cathepsin L); VC linker primarily cathepsin B
Cathepsin L preference may inform linker choice in ADC research models
IPHASE review; protease expression context may shift outcome
ADC Payload Release Cathepsin Cleavage Linker Technology

Applications of Fmoc-GGFG Linker


Exatecan-Derived ADC Linker Synthesis

This compound is the established intermediate for synthesizing Exatecan derivatives, a class of potent topoisomerase I inhibitors used in ADC payloads . Its specific C-terminal ester group and Fmoc protection make it the correct starting material for building drug-linker conjugates that incorporate the GGFG protease-cleavable motif. Using this compound ensures adherence to established synthetic routes for Exatecan-based ADCs, where substitution with an analog (e.g., one with a carboxylic acid terminus) would necessitate re-optimization of coupling conditions and could impact final conjugate stability and purity.

Custom ADC Linker-Payload SPPS

The Fmoc protecting group enables the compound's use in standard Fmoc-based SPPS protocols for the stepwise assembly of more complex peptide structures . Its 14 rotatable bonds provide conformational flexibility , which can be advantageous when synthesizing linkers that require optimal orientation for subsequent enzymatic cleavage. This is particularly relevant when compared to more rigid linkers, where steric hindrance may reduce synthetic yields or impact protease accessibility. The compound’s high reported purity (98.68%) also minimizes the risk of side reactions during chain elongation.

SAR Studies of Cathepsin-Cleavable Linkers

The GGFG motif is a validated substrate for cathepsin L, with documented near-complete payload release within 72 hours [1]. This compound serves as a key building block for SAR studies aimed at understanding how modifications to the peptide sequence or C-terminal functional group affect protease recognition and cleavage kinetics. Its well-defined structure and functional handles allow for systematic variation, enabling researchers to correlate structural changes with biological outcomes, thereby informing the rational design of next-generation ADC linkers with optimized release profiles.

Application
Selection Property
Validation Focus
Exatecan-derived ADC linker synthesis
Ester-based conjugation handle; Fmoc-SPPS compatibility
Conjugation efficiency and intermediate purity profile
Custom linker-payload SPPS assembly
Tetrapeptide backbone with conformational flexibility
Stepwise assembly yield and protease-accessibility screening
Cathepsin-cleavable linker SAR
GGFG motif as reported cathepsin L substrate
Cleavage kinetics and structure-activity relationship endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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